3-Bromo-4-cyano-5-nitrophenylacetic acid
Overview
Description
3-Bromo-4-cyano-5-nitrophenylacetic acid is an organic compound with a complex structure that includes bromine, cyano, and nitro functional groups attached to a phenylacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-cyano-5-nitrophenylacetic acid typically involves multi-step organic reactions. One common method includes the bromination of 4-cyano-5-nitrophenylacetic acid using bromine or a brominating agent in the presence of a suitable solvent like dichloromethane. The reaction conditions often require controlled temperatures and the use of catalysts to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to produce high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-cyano-5-nitrophenylacetic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid or amide under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenylacetic acid derivatives.
Reduction: Formation of 3-Bromo-4-cyano-5-aminophenylacetic acid.
Hydrolysis: Formation of 3-Bromo-4-carboxy-5-nitrophenylacetic acid or its amide derivative.
Scientific Research Applications
3-Bromo-4-cyano-5-nitrophenylacetic acid has several applications in scientific research:
Pharmaceuticals: Used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Material Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-cyano-5-nitrophenylacetic acid depends on its application. In pharmaceuticals, it may act as a precursor that undergoes further chemical transformations to produce active pharmaceutical ingredients. The presence of functional groups like cyano and nitro can influence its reactivity and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-Cyano-5-nitrophenylacetic acid: Lacks the bromine atom, which may affect its reactivity and applications.
3-Bromo-4-nitrophenylacetic acid:
3-Bromo-4-cyano-5-aminophenylacetic acid: A reduced form with an amino group instead of a nitro group.
Uniqueness
3-Bromo-4-cyano-5-nitrophenylacetic acid is unique due to the combination of bromine, cyano, and nitro groups on the phenylacetic acid backbone
Properties
IUPAC Name |
2-(3-bromo-4-cyano-5-nitrophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c10-7-1-5(3-9(13)14)2-8(12(15)16)6(7)4-11/h1-2H,3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYWXSHUKQDQPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C#N)Br)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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